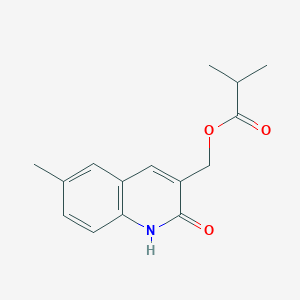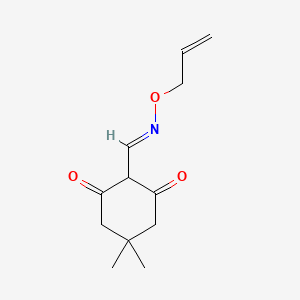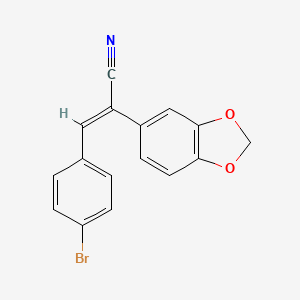![molecular formula C18H20N2O5 B5774695 methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethoxybenzylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzylamine with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate ester structure but lacks the dimethoxybenzylamine moiety.
3,4-Dimethoxybenzylamine: Contains the dimethoxybenzylamine structure but lacks the benzoate ester.
Uniqueness
Methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-9-8-12(10-16(15)24-2)11-19-18(22)20-14-7-5-4-6-13(14)17(21)25-3/h4-10H,11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFWEASPKRKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 2-chlorobenzenecarbothioate](/img/structure/B5774613.png)
![1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B5774616.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide](/img/structure/B5774625.png)
![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)

![methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B5774670.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)


![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
